4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzamide
説明
特性
IUPAC Name |
4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O4/c1-11-16(18(25)22(21(11)2)13-6-4-3-5-7-13)20-17(24)12-8-9-14(19)15(10-12)23(26)27/h3-10H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAMECRWEWPQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound can be represented structurally as follows:
Antitumor Activity
Recent studies indicate that pyrazole derivatives, including the compound , exhibit promising antitumor activity. Specifically, they have been shown to inhibit various cancer cell lines by targeting critical pathways involved in tumor growth and proliferation. The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole ring can enhance cytotoxicity against cancer cells .
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties. In vitro assays revealed its effectiveness against a range of bacterial strains, suggesting potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways .
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in cell culture models, indicating its potential utility in treating inflammatory diseases .
The biological activity of 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzamide is attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer cell metabolism and inflammation.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels, contributing to its cytotoxic effects on tumor cells .
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound against various cancer cell lines. Results indicated that it inhibited cell proliferation significantly compared to control groups. The study concluded that the compound could serve as a lead for new anticancer drugs .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of pyrazole derivatives similar to the compound discussed. It was found that the compound exhibited strong activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Table: Biological Activity Summary
類似化合物との比較
Comparison with Structural Analogs
Nitrobenzamide Derivatives
Positional Isomers: 3-Nitro vs. 4-Nitro Substitution
- Target Compound : The 3-nitro group on the benzamide ring (C₁₈H₁₅ClN₄O₄) confers a polar surface area of 98.5 Ų and a computed XLogP3 of 3.5, indicating moderate lipophilicity .
- 2-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-nitrobenzamide (CAS: 176165-78-9): This positional isomer features a 4-nitro group.
Methyl Substitution Variations
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methyl-3-nitrobenzamide (CAS: 313981-68-9): Incorporates a 2-methyl group on the benzamide ring. The methyl group increases steric hindrance, which may reduce solubility compared to the target compound .
Table 1: Key Properties of Nitrobenzamide Analogs
*Estimated based on structural similarity.
Sulfonamide Derivatives
Sulfonamide analogs replace the nitrobenzamide group with sulfonamide moieties, significantly altering physicochemical and pharmacological profiles:
- 4-Chloro-N-(4-chlorophenylsulfonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide (Compound 11): Exhibits a higher molecular weight (659.15 g/mol) due to the sulfonamide group.
Metal Complexes
The compound 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl)benzamide (CAP) forms complexes with metals like Co(II), Ni(II), and Cu(II). These complexes exhibit distinct spectral shifts in IR and UV-Vis spectra compared to the free ligand, indicating strong coordination via the thiourea sulfur and carbonyl oxygen. Such complexes are explored for enhanced stability and bioactivity, though their pharmacological profiles remain understudied .
Pyrazole-4-carboxamide Derivatives
Compounds 3a–3p () share a pyrazole-4-carboxamide backbone but vary in substituents:
- 3a (5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide): Features a cyano group and dual phenyl rings, yielding a higher molecular weight (403.1 g/mol) and melting point (133–135°C) compared to the target compound. The cyano group enhances polarity (PSA: 105 Ų) .
- 3d (5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide): Incorporates a 4-fluorophenyl group, which may improve metabolic stability.
Table 2: Comparison of Pyrazole-4-carboxamide Derivatives
Q & A
Q. How can researchers optimize the synthetic route for 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzamide?
Methodological Answer:
- Key Steps :
- Precursor Selection : Use 4-aminoantipyrine (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine) as the starting amine. Couple it with 4-chloro-3-nitrobenzoyl chloride via an amide bond formation.
- Coupling Reagents : Employ carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane or DMF with triethylamine as a base to facilitate the reaction .
- Temperature Control : Maintain the reaction at 0–5°C during coupling to minimize side reactions (e.g., nitro group reduction).
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve >95% purity .
- Critical Parameters : Monitor pH (neutral to slightly basic) and exclude moisture to prevent hydrolysis of the acyl chloride intermediate .
Q. What spectroscopic and crystallographic techniques are most effective for structural elucidation?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography :
Q. How can solubility and purity challenges be addressed during characterization?
Methodological Answer:
- Solubility : Use polar aprotic solvents (DMF, DMSO) for NMR; for crystallography, optimize solvent mixtures (e.g., DCM/hexane).
- Purity Assessment :
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting or shifts)?
Methodological Answer:
Q. What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Kinase Inhibition : Screen against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
- Antimicrobial Testing :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .
- Cytotoxicity : Use MTT assays on human fibroblast cells (e.g., NIH/3T3) to establish selectivity indices .
Q. How can crystallography resolve molecular packing or polymorphism issues?
Methodological Answer:
- Data Collection : Use synchrotron radiation for high-resolution datasets (≤0.8 Å).
- Disorder Modeling : Refine split positions for flexible groups (e.g., methyl substituents) using SHELXL .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H···O nitro contacts contributing to 15–20% of crystal packing) .
Q. What strategies mitigate thermal or photolytic degradation during storage?
Methodological Answer:
- Stability Studies :
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (expected >200°C).
- Light Exposure Tests : Store samples in amber vials under argon; monitor degradation via HPLC .
- Formulation : Use lyophilization to create stable powders for long-term storage .
Q. How to design structure-activity relationship (SAR) studies for nitro-group modifications?
Methodological Answer:
- Analog Synthesis : Replace the nitro group with cyano, trifluoromethyl, or sulfonamide groups.
- Activity Correlation :
- Measure logP changes (e.g., nitro: ~2.1 vs. cyano: ~1.8) to assess hydrophobicity-impacted bioactivity.
- Use molecular docking (AutoDock Vina) to predict binding affinity changes in target proteins .
Q. What analytical methods identify degradation products under acidic/basic conditions?
Methodological Answer:
- Forced Degradation :
- Acidic Hydrolysis : Reflux in 1M HCl (6 hrs); monitor nitro group reduction to amine via LC-MS.
- Basic Hydrolysis : Use 0.1M NaOH to cleave the amide bond; characterize fragments by HRMS .
Q. How can computational modeling predict nitro-group reactivity in catalytic systems?
Methodological Answer:
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